![molecular formula C9H4BrClOS B1309579 5-Bromobenzo[b]thiophene-3-carbonyl chloride CAS No. 850374-99-1](/img/structure/B1309579.png)
5-Bromobenzo[b]thiophene-3-carbonyl chloride
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Overview
Description
Scientific Research Applications
Pharmaceutical Research
5-Bromobenzo[b]thiophene-3-carbonyl chloride: is a compound of interest in pharmaceutical research due to its potential as a building block for various therapeutic agents. Its structure allows for the synthesis of benzo[b]thiophene derivatives, which are explored for their antifungal activities . The compound’s reactivity with different amines could lead to the development of novel drugs with improved efficacy and safety profiles.
Material Science
In the field of material science, 5-Bromobenzo[b]thiophene-3-carbonyl chloride serves as a precursor for the synthesis of organic semiconductors. These semiconductors are crucial for the development of organic light-emitting diodes (OLEDs) and other electronic materials . The bromine atom in the compound provides a reactive site for further functionalization, enhancing the versatility of the material’s applications.
Chemical Synthesis
This compound is extensively used in chemical synthesis, particularly in the formation of (benzo[b]thiophen-3-yl)trimethylstannane via a substitution reaction . This reaction is significant for creating stannane derivatives, which are valuable intermediates in the synthesis of more complex organic molecules.
Analytical Chemistry
In analytical chemistry, 5-Bromobenzo[b]thiophene-3-carbonyl chloride can be utilized as a standard or reference compound in various chromatographic and spectroscopic methods. Its well-defined structure and properties make it suitable for method development and calibration purposes.
Agriculture
While direct applications in agriculture are not widely reported, the chemical synthesis routes involving 5-Bromobenzo[b]thiophene-3-carbonyl chloride could lead to the development of new agrochemicals . These could include novel pesticides or herbicides with specific action mechanisms based on the thiophene moiety.
Environmental Applications
The environmental applications of 5-Bromobenzo[b]thiophene-3-carbonyl chloride are primarily related to its role in the synthesis of compounds that could be used in environmental remediation processes . For instance, its derivatives might be investigated for their ability to bind to pollutants or to act as sensors for environmental monitoring.
Safety And Hazards
properties
IUPAC Name |
5-bromo-1-benzothiophene-3-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClOS/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAFRKYZNZZCCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CS2)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406908 |
Source
|
Record name | 5-bromobenzo[b]thiophene-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromobenzo[b]thiophene-3-carbonyl chloride | |
CAS RN |
850374-99-1 |
Source
|
Record name | 5-Bromobenzo[b]thiophene-3-carbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850374-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-bromobenzo[b]thiophene-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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